1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline
Description
1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline is a heterocyclic compound that belongs to the quinazoline family
Properties
IUPAC Name |
1,3-diphenyl-1,4-dihydrobenzo[f]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)25-24(26-23)19-12-5-2-6-13-19/h1-16,23H,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZDIXPNCTESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)NC(=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346814 | |
| Record name | 1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60708-98-7 | |
| Record name | 1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-arylacylimido chlorides with aromatic nitriles in the presence of aluminum chloride (AlCl3) as a catalyst . This reaction proceeds under reflux conditions, leading to the formation of the desired quinazoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Industry: It is employed in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities but lacks the additional phenyl groups.
1,2-Dihydroquinazoline: Shares the dihydroquinazoline core but without the phenyl substitutions.
1,3-Diphenylquinazoline: Similar structure but without the dihydro component.
Uniqueness
1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline is unique due to its fused benzene and quinazoline rings, along with the presence of two phenyl groups. These structural features contribute to its distinct electronic properties and potential for diverse applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
